molecular formula C10H14N5O7P B8175906 3'-Phos-phoadenosine

3'-Phos-phoadenosine

Cat. No.: B8175906
M. Wt: 347.22 g/mol
InChI Key: JKCVNQHSQHDWBP-TWJUVVLDSA-N
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Description

3'-Phosphoadenosine 5'-phosphosulfate (PAPS) is a universal sulfonate donor critical for sulfation reactions in biological systems. It is synthesized in a two-step enzymatic process:

ATP sulfurylase catalyzes the formation of adenosine 5'-phosphosulfate (APS) from ATP and inorganic sulfate.

APS kinase phosphorylates APS at the 3'-hydroxyl group to generate PAPS .

PAPS serves as the primary sulfate donor for sulfotransferases (SULTs), which transfer the sulfate group to diverse substrates, including carbohydrates, steroids, and xenobiotics . Its role is pivotal in detoxification, hormone regulation, and extracellular matrix modification . Deficiencies in PAPS synthesis, as observed in brachymorphic mice, result in impaired sulfation and developmental abnormalities .

Properties

IUPAC Name

[(2R,3R,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxy-2-(hydroxymethyl)oxolan-3-yl]phosphonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N5O7P/c11-7-5-8(13-2-12-7)15(3-14-5)9-6(17)10(18,23(19,20)21)4(1-16)22-9/h2-4,6,9,16-18H,1H2,(H2,11,12,13)(H2,19,20,21)/t4-,6+,9-,10+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKCVNQHSQHDWBP-TWJUVVLDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)(O)P(=O)(O)O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@]([C@H](O3)CO)(O)P(=O)(O)O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N5O7P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Two-Stage Enzymatic Conversion Using ATP Sulfurylase and APS Kinase

The most widely adopted industrial method involves a two-step enzymatic cascade catalyzed by adenosine 5'-triphosphate (ATP) sulfurylase and adenosine 5'-phosphosulfate (APS) kinase. ATP sulfurylase mediates the transfer of a sulfate group to ATP, forming APS and inorganic pyrophosphate (PPi). Subsequent phosphorylation of APS at the 3'-hydroxyl position by APS kinase yields 3'-phosphoadenosine 5'-phosphosulfate (PAPS), which is hydrolyzed to 3'-phosphoadenosine via phosphatase activity.

Reaction Conditions and Optimization

  • ATP Sulfurylase : Derived from Penicillium chrysogenum, this heat-stable enzyme (optimal activity at 40–60°C) enables ATP concentrations up to 50 mM, achieving APS yields of 85–90% in 2 hours.

  • APS Kinase : A thermostable variant from Saccharomyces cerevisiae phosphorylates APS with a turnover number (k<sub>cat</sub>) of 120 min<sup>−1</sup> and K<sub>m</sub> of 0.8 mM for ATP.

  • Pyrophosphatase (PPase) : Inclusion of PPase shifts equilibrium toward APS formation by hydrolyzing PPi to inorganic phosphate (Pi), boosting yields by 20–25%.

Table 1. Enzymatic Synthesis Parameters for PAPS Production

ParameterATP Sulfurylase StageAPS Kinase Stage
Temperature40°C37°C
ATP Concentration50 mM10 mM
Reaction Time2 hours1.5 hours
Yield (PAPS)85–90%70–75%

Defective Enzymatic Pathways in Mutant Systems

Studies in brachymorphic mice (bm/bm) revealed a 14-fold reduction in APS kinase activity compared to wild-type, leading to APS accumulation (300% of normal levels) and PAPS deficiency (9% of normal). This underscores the kinase’s rate-limiting role and informs engineering strategies to enhance PAPS yields.

Chemical Phosphorylation Strategies

Solid-Phase Synthesis Using 3'-Phosphate CPG

Biosearch Technologies’ 3'-phosphate-controlled pore glass (CPG) enables direct incorporation of 3'-phosphate groups during oligonucleotide synthesis. While primarily used for DNA/RNA, this approach has been adapted for 3'-phosphoadenosine by coupling adenosine to CPG via a succinyl linker, followed by phosphoramidite chemistry.

Key Steps :

  • Adenosine Immobilization : Adenosine is functionalized at the 5'-hydroxyl with a dimethoxytrityl (DMT) group and linked to CPG.

  • Phosphorylation : A β-cyanoethyl phosphoramidite reagent introduces the 3'-phosphate, achieving 92–95% coupling efficiency.

  • Deprotection : Ammonia cleavage removes protecting groups, yielding 3'-phosphoadenosine with >90% purity.

Table 2. Chemical Synthesis Efficiency

StepYieldPurity
Adenosine Immobilization98%99%
Phosphorylation92–95%90–93%
Deprotection89%>90%

Solution-Phase Phosphorylation

Early methods employed POCl<sub>3</sub> in trimethyl phosphate to phosphorylate adenosine’s 3'-OH group. However, regioselectivity challenges limited yields to 40–50%, with significant 2'-phosphate byproducts. Modern approaches use H-phosphonate intermediates, achieving 75–80% regioselectivity for the 3'-position.

Comparative Analysis of Synthesis Methods

Table 3. Enzymatic vs. Chemical Synthesis

MetricEnzymatic MethodChemical Method
Yield70–75% (PAPS)75–80% (3'-PAdo)
ScalabilityIndustrial (kg-scale)Laboratory (mg–g)
CostHigh (enzyme production)Moderate (reagents)
Purity>95%90–93%
Reaction Time3.5 hours24–48 hours

Enzymatic methods dominate industrial settings due to scalability and purity, whereas chemical synthesis suits small-scale research applications requiring custom modifications.

Purification and Characterization

Chromatographic Techniques

  • Ion-Exchange Chromatography : DEAE-Sepharose columns resolve PAPS from APS and ATP, with elution at 300–400 mM NaCl.

  • Reverse-Phase HPLC : C18 columns (5 µm, 250 × 4.6 mm) with 10 mM ammonium acetate (pH 6.8)/methanol gradients achieve baseline separation of 3'-phosphoadenosine (retention time: 12.3 min).

Spectroscopic Validation

  • UV-Vis : λ<sub>max</sub> = 259 nm (adenine moiety), ε = 15,400 M<sup>−1</sup>cm<sup>−1</sup>.

  • <sup>31</sup>P NMR : Single peak at δ = −0.5 ppm (3'-phosphate) .

Chemical Reactions Analysis

Sulfotransferase-Mediated Sulfation

PAPS transfers its sulfonate group to diverse substrates via sulfotransferases (SULTs).

Reaction Mechanism

PAPS+AcceptorSulfated product+PAP\text{PAPS}+\text{Acceptor}\rightarrow \text{Sulfated product}+\text{PAP}

Examples of SULT Reactions

EnzymeSubstrateProductKinetic Parameters (Km for PAPS)Reference
AtSOT18DesulfosinigrinSinigrin15–100 μM
SULT1A3DopamineDopamine-3-O-sulfate200 μM
Heparan SULTHeparanSulfated heparan25 μM

Fluorinated PAPS Analogues

  • 2-F-PAPS and 8-CF₃-PAPS act as substrates for AtSOT18 and SULT1A3 but with reduced efficiency (40–60% activity vs. native PAPS) .

  • 19F NMR and RP-HPLC confirmed sulfated product formation, enabling real-time reaction monitoring .

Reduction Pathways

PAPS participates in sulfate assimilation and dissimilation:

Assimilatory Sulfate Reduction

  • PAPS reductase converts PAPS to sulfite (SO32\text{SO}_3^{2-}
    ) in cysteine biosynthesis:
    PAPS+ThioredoxinredPAP+SO32+Thioredoxinox\text{PAPS}+\text{Thioredoxin}_{\text{red}}\rightarrow \text{PAP}+\text{SO}_3^{2-}+\text{Thioredoxin}_{\text{ox}}
    .

Dissimilatory Sulfate Reduction

  • Sulfate-reducing bacteria use PAPS as an intermediate to produce hydrogen sulfide (H2S\text{H}_2\text{S}
    ) via dissimilatory pathways .

Enzymatic Regulation and Allostery

  • Conformational Gating : PAPS binding induces structural changes in sulfotransferases, restricting active-site access to substrates >500 Da .

  • Feedback Inhibition :

    • PAP (3′-phosphoadenosine 5′-phosphate) inhibits sulfotransferases, necessitating PAPS regeneration systems .

    • Klebsiella pneumoniae CysQ phosphatase hydrolyzes PAP to AMP, alleviating inhibition .

PAPS Regeneration Systems

  • Module I : Polyphosphate kinase regenerates ATP from AMP.

  • Module II : APS kinase and ATP sulfurylase recycle PAPS.

  • Module III : CysQ removes inhibitory PAP .

Performance Metrics

SystemSulfonation EfficiencyActive Sulfonate Group Equivalents (ASGE)
Native PAPS95% (trehalose-2-sulfate)1.0
Regeneration System95% (trehalose-2-sulfate)3.82–4.76

Stability and Structural Insights

  • Thermal Stability : PAPSS2 (human isoform) unfolds rapidly at 37°C (half-life: minutes), while PAPSS1 remains stable .

  • Ligand Stabilization : APS binding increases PAPS synthase stability by 10-fold .

This synthesis of chemical and enzymatic data underscores PAPS’s centrality in sulfur metabolism, with applications spanning biosynthesis, enzymology, and industrial biocatalysis.

Scientific Research Applications

Metabolic Engineering

Production of Glycosaminoglycans:
Recent studies have highlighted the use of engineered Escherichia coli to accumulate high levels of PAPS, facilitating the microbial production of chondroitin sulfate, a glycosaminoglycan with extensive applications in medicine and food industries. By enhancing intracellular PAPS concentrations by approximately 1000-fold, researchers successfully demonstrated a 10.4-fold increase in chondroitin sulfate production through in vitro biotransformation processes using PAPS as a sulfate donor . This approach not only provides a scalable method for producing valuable compounds but also minimizes reliance on animal sources.

Application Details
Glycosaminoglycan SynthesisEngineered E. coli strains produce high levels of PAPS for chondroitin sulfate synthesis.

Plant Biology

Regulation of Stomatal Closure:
In plant systems, PAP has been identified as a secondary messenger involved in abscisic acid (ABA) signaling, which is crucial for regulating stomatal closure during drought conditions. Studies indicate that PAP accumulation enhances ABA sensitivity and promotes stomatal closure by interacting with various signaling pathways . This function is particularly important for plant adaptation to environmental stressors.

Function Mechanism
Stomatal RegulationPAP enhances ABA signaling, promoting stomatal closure under stress.

Cancer Research

Role in Colorectal Carcinomas:
The expression of PAPS transporters has been linked to the proliferation of colorectal carcinoma cells. Research indicates that silencing these transporters reduces the sulfation of cellular proteins, which is vital for cancer cell growth and signaling . Enhanced expression of PAPST1 was observed in fibroblasts near invasive cancer cells, suggesting its role in supporting tumor growth through sulfation processes.

Cancer Type Findings
Colorectal CarcinomaPAPS transporters influence cell proliferation and protein sulfation.

Retrograde Signaling

Chloroplast-Nucleus Communication:
PAP serves as a retrograde signal from chloroplasts to the nucleus, regulating gene expression during oxidative stress conditions. This signaling pathway is crucial for integrating environmental signals with hormonal responses in plants . The accumulation of PAP during stress conditions leads to changes in gene expression that enhance plant resilience.

Signaling Pathway Impact on Plant Physiology
Retrograde SignalingPAP regulates gene expression linked to stress responses and growth.

Mechanism of Action

3’-Phosphoadenosine exerts its effects through its role as a coenzyme in sulfotransferase reactions. It acts as a sulfate donor, transferring the sulfate group to various substrates, including phenols, alcohols, steroids, and polysaccharides. This process is catalyzed by sulfotransferase enzymes. The molecular targets of 3’-phosphoadenosine include various sulfotransferases, which facilitate the transfer of the sulfate group to the target molecules .

Comparison with Similar Compounds

Adenosine 5'-Phosphosulfate (APS)

Property APS PAPS
Molecular Formula C₁₀H₁₄N₅O₁₀PS⁻² (with sulfate at 5') C₁₀H₁₄N₅O₁₃P₂S⁻² (3'-phosphate + 5'-sulfate)
Biological Role Intermediate in sulfur assimilation Active sulfate donor for sulfotransferases
Enzymatic Synthesis Produced by ATP sulfurylase Generated via APS kinase phosphorylation of APS
Key References

Key Differences :

  • APS lacks the 3'-phosphate group present in PAPS, making it a less stable sulfate donor.
  • PAPS has ~100-fold higher sulfate-donating capacity due to its dual phosphate groups, which stabilize the high-energy sulfate bond .

Adenosine Triphosphate (ATP)

Property ATP PAPS
Phosphate Groups Three (α, β, γ at 5') Two (3'-phosphate and 5'-phosphosulfate)
Biological Role Energy carrier, substrate for kinases Sulfate donor for sulfation reactions
Structural Feature 5'-triphosphate 3'-phosphate and 5'-phosphosulfate
Key References

Key Differences :

  • ATP’s γ-phosphate is hydrolyzed for energy release, whereas PAPS’s sulfate group is transferred intact.
  • PAPS is specialized for sulfation, while ATP is a ubiquitous energy source .

3'-Phosphoadenosine 5'-Phosphate (PAP)

Property PAP PAPS
Sulfate Group Absent Present at 5'-position
Biological Role Byproduct of sulfotransferase reactions Sulfate donor
Regulatory Function Inhibits sulfotransferases at µM concentrations Substrate for sulfotransferases
Key References

Key Differences :

  • PAP lacks the sulfate group, rendering it inactive in sulfation. Instead, it acts as a feedback inhibitor of sulfotransferases .
  • PAPS-to-PAP conversion marks the termination of sulfate transfer, highlighting their antagonistic roles .

Diadenosine Polyphosphates (e.g., Ap₄A)

Property Ap₄A PAPS
Structure Two adenosines linked via 5'-5' phosphates Single adenosine with 3'/5'-modifications
Biological Role Signaling, stress response Sulfation, detoxification
Phosphate Linkage P¹-P⁴ between adenosines 3'-phosphate and 5'-phosphosulfate
Key References

Key Differences :

  • Ap₄A is a dinucleotide with roles in cellular signaling, while PAPS is a mononucleotide cofactor for enzymatic sulfation .

Clinical and Research Implications

  • PAPS Synthesis Enzymes (PAPSS1/2): Mutations in these enzymes are linked to skeletal dysplasia (e.g., brachymorphic mice) and cancer.
  • Sulfation Deficiencies : Impaired PAPS production disrupts proteoglycan sulfation, affecting cartilage development and hormone metabolism .
  • Inhibitors: Natural compounds like triclosan inhibit sulfotransferases by competing with PAPS binding, altering xenobiotic metabolism .

Q & A

Basic Research Questions

Q. What is the biochemical role of 3'-Phosphoadenosine 5'-phosphosulfate (PAPS) in sulfotransferase (SULT)-mediated reactions, and how can its activity be experimentally measured?

  • Methodological Answer : PAPS serves as the universal sulfate donor in enzymatic sulfation reactions catalyzed by sulfotransferases (SULTs). To quantify its activity, researchers often use radiometric assays with 35^{35}S-labeled PAPS or HPLC-based methods to detect reaction products like adenosine 3',5'-diphosphate (PAP). Kinetic parameters (KmK_m, VmaxV_{max}) can be determined using purified SULT isoforms and varying PAPS concentrations under controlled pH and temperature .

Q. What are the standard protocols for synthesizing or isolating 3'-Phosphoadenosine derivatives for in vitro studies?

  • Methodological Answer : PAPS can be enzymatically synthesized using ATP sulfurylase and APS kinase. For isolation, anion-exchange chromatography is employed to separate PAPS from ATP and ADP. Commercial sources (e.g., Sigma-Aldrich) provide sodium or lithium salts of PAPS with ≥96% purity, requiring storage at −20°C in PBS (pH 7.2) to prevent hydrolysis .

Q. How does 3'-Phosphoadenosine 5'-phosphate (PAP) regulate sulfotransferase activity, and what assays detect its inhibitory effects?

  • Methodological Answer : PAP is a competitive inhibitor of SULTs, binding to the PAPS-binding site. Inhibition can be measured via fluorescence polarization assays using fluorescent PAP analogs or by monitoring reduced sulfation rates in the presence of excess PAP. Structural studies (e.g., X-ray crystallography) further reveal PAP’s interaction with conserved residues in SULT active sites .

Advanced Research Questions

Q. How do structural variations in sulfotransferase isoforms influence PAPS binding efficiency and catalytic specificity?

  • Methodological Answer : Comparative crystallography of SULT isoforms (e.g., SULT1A3 vs. SULT2A1) complexed with PAPS and substrates (e.g., dopamine, steroids) reveals isoform-specific binding pockets. Mutagenesis of key residues (e.g., Lys47 in SULT1A3) combined with surface plasmon resonance (SPR) quantifies binding affinities. Molecular dynamics simulations further predict conformational changes during catalysis .

Q. What experimental strategies resolve contradictions in reported kinetic parameters of PAPS-dependent enzymes across studies?

  • Methodological Answer : Discrepancies in KmK_m values often arise from differences in enzyme purity, assay conditions (e.g., ionic strength), or substrate preparation. Standardization using recombinant enzymes (e.g., human SULTs expressed in E. coli) and harmonized buffer systems (e.g., 50 mM Tris-HCl, pH 7.4) minimizes variability. Meta-analyses of kinetic data using tools like BRENDA database enhance reproducibility .

Q. How can researchers improve the sensitivity of PAPS detection in low-abundance cellular samples?

  • Methodological Answer : Hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass spectrometry (LC-MS/MS) achieves femtomolar sensitivity for PAPS quantification. Isotope dilution with 13^{13}C-labeled PAPS corrects for matrix effects. For live-cell imaging, FRET-based PAPS biosensors engineered with sulfate-binding domains enable real-time tracking in organelles .

Q. What role does PAPS play in disease models such as Gaucher disease or globoid cell leukodystrophy, and how can its metabolic flux be modulated?

  • Methodological Answer : In lysosomal storage disorders, PAPS depletion impairs sulfation of glycosphingolipids, exacerbating pathology. Flux analysis via 34^{34}S isotopic tracing identifies bottlenecks in PAPS synthesis. Gene therapy targeting PAPS synthase (PAPSS2) or small-molecule activators (e.g., Mg2+^{2+}-dependent allosteric regulators) restores sulfation capacity in murine models .

Methodological Resources

  • Structural Analysis : X-ray crystallography (PDB ID: 2A3R) and cryo-EM for SULT-PAPS complexes .
  • Quantitative Assays : HILIC-MS/MS for PAPS ; radiometric assays for 35^{35}S-sulfate incorporation .
  • Kinetic Modeling : Michaelis-Menten analysis with GraphPad Prism or KinTek Explorer .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3'-Phos-phoadenosine
Reactant of Route 2
3'-Phos-phoadenosine

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